

A Comparative Analysis of Diphosphoglycerate-Dependent Phosphoglycerate Mutase (DGPGA) Orthologs

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Compound of Interest

Compound Name: *Dgpga*

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For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparative analysis of 2,3-diphospho-D-glycerate-dependent phosphoglycerate mutase (**DGPGA**) orthologs from various species, focusing on their biochemical performance, structural nuances, and functional roles. The data presented herein is intended to support research and development efforts in areas such as enzyme engineering, drug discovery, and metabolic pathway analysis.

Introduction to Phosphoglycerate Mutase

Phosphoglycerate mutase (PGM) is a crucial enzyme in the central metabolic pathway of glycolysis, where it catalyzes the reversible isomerization of 3-phosphoglycerate (3-PG) to 2-phosphoglycerate (2-PG). There are two distinct classes of PGM: the cofactor-dependent (dPGM) and the cofactor-independent (iPGM) forms. The focus of this guide, **DGPGA**, serves as the essential phosphate donor cofactor for the dPGM class of enzymes.

dPGMs are the predominant form in vertebrates, including humans, as well as in some invertebrates, fungi (like *Saccharomyces cerevisiae*), and certain bacteria (such as *Escherichia coli*). In contrast, iPGMs are typically found in plants and other bacteria (for example, *Bacillus subtilis*). This guide will delve into the comparative aspects of dPGM orthologs, with references to iPGM for a broader understanding of this enzyme family.

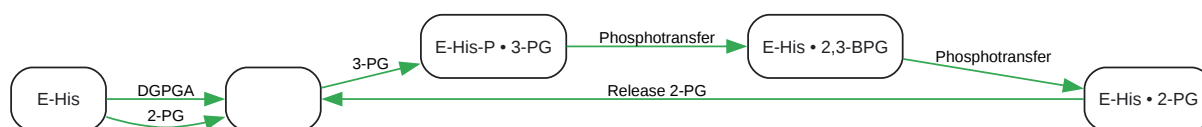
Quantitative Performance Comparison

The following table summarizes key quantitative data for **DGPGA** orthologs from different species, providing a basis for comparing their enzymatic efficiency and stability.

Parameter	Human (PGAM1/PGAM 2)	Saccharomyce s cerevisiae (dPGM)	Escherichia coli (dPGM)	Bacillus subtilis (iPGM)
Kinetic Parameters				
Km (3-PG)	~60 μ M (PGAM1)	~5 mM	100-200 μ M	Data not readily available
Km (2-PG)	Data not readily available	0.5 mM	100-200 μ M	Data not readily available
Vmax / kcat	Data not readily available	Data not readily available	Data not readily available	Data not readily available
Specific Activity	Data not readily available	High	~10-fold higher than iPGM	Data not readily available
Biophysical Properties				
Optimal pH	~7.0-8.0	~7.5	~7.5	~6.0-8.0
Thermal Stability (Tm)	Data not readily available	Data not readily available	Data not readily available	Data not readily available
Structural Features				
Quaternary Structure	Dimer (MM, BB, or MB isozymes)	Tetramer	Dimer	Monomer
Cofactor Requirement	2,3- Diphosphoglycer ate (DGPGA)	2,3- Diphosphoglycer ate (DGPGA)	2,3- Diphosphoglycer ate (DGPGA)	Mn ²⁺

Signaling Pathways and Reaction Mechanisms

The catalytic cycle of dPGM involves a "ping-pong" mechanism with a phosphohistidine intermediate. The cofactor, 2,3-diphosphoglycerate (**DGPGA**), is required to initially phosphorylate the active site histidine, rendering the enzyme active.



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Catalytic cycle of dPGM.

In contrast, the cofactor-independent PGM found in organisms like *Bacillus subtilis* utilizes a phosphoserine intermediate and is dependent on manganese ions for its activity.

Experimental Protocols

Phosphoglycerate Mutase Activity Assay (Coupled Enzyme Assay)

This protocol describes a common method for determining the kinetic parameters of PGM by coupling its activity to a series of enzymatic reactions that result in the oxidation of NADH, which can be monitored spectrophotometrically.

Principle:

3-phosphoglycerate --(PGM)--> 2-phosphoglycerate
 2-phosphoglycerate --(Enolase)--> Phosphoenolpyruvate + H₂O
 Phosphoenolpyruvate + ADP --(Pyruvate Kinase)--> Pyruvate + ATP
 Pyruvate + NADH + H⁺ --(Lactate Dehydrogenase)--> Lactate + NAD⁺

The rate of decrease in absorbance at 340 nm, due to NADH oxidation, is directly proportional to the PGM activity.

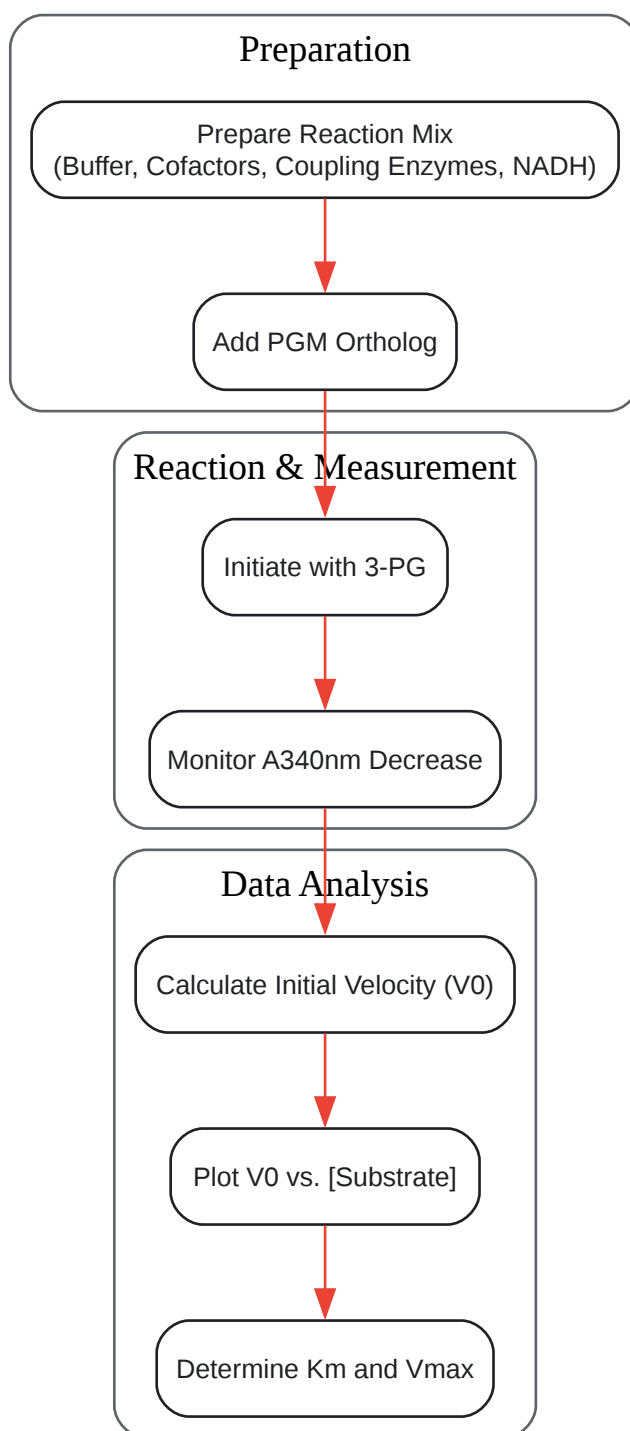
Reagents:

- Tris-HCl or Triethanolamine buffer (pH 7.5-8.0)
- 3-Phosphoglycerate (substrate)
- 2,3-Diphosphoglycerate (cofactor for dPGM)
- ADP
- NADH
- MgCl_2
- KCl
- Enolase
- Pyruvate Kinase (PK)
- Lactate Dehydrogenase (LDH)
- Purified PGM ortholog

Procedure:

- Prepare a reaction mixture containing buffer, MgCl_2 , KCl, ADP, NADH, enolase, PK, and LDH.
- Add the purified PGM enzyme to the reaction mixture and incubate for a few minutes to establish a baseline.
- Initiate the reaction by adding the substrate, 3-phosphoglycerate.
- Monitor the decrease in absorbance at 340 nm over time using a spectrophotometer.
- To determine kinetic parameters (K_m and V_{max}), vary the concentration of 3-phosphoglycerate while keeping other components constant.
- Calculate the initial reaction velocities from the linear portion of the absorbance vs. time plot.

- Plot the initial velocities against the substrate concentrations and fit the data to the Michaelis-Menten equation or a linearized form (e.g., Lineweaver-Burk plot) to determine K_m and V_{max} .



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Workflow for PGM activity assay.

Thermal Stability Analysis using Differential Scanning Fluorimetry (DSF)

DSF, also known as the Thermal Shift Assay, is a high-throughput method to determine the thermal stability of a protein by measuring its melting temperature (T_m).

Principle:

A fluorescent dye (e.g., SYPRO Orange) binds to hydrophobic regions of a protein. In its native, folded state, these hydrophobic regions are mostly buried. As the protein is heated and unfolds (denatures), these regions become exposed, allowing the dye to bind and fluoresce. The temperature at which 50% of the protein is unfolded is the melting temperature (T_m).

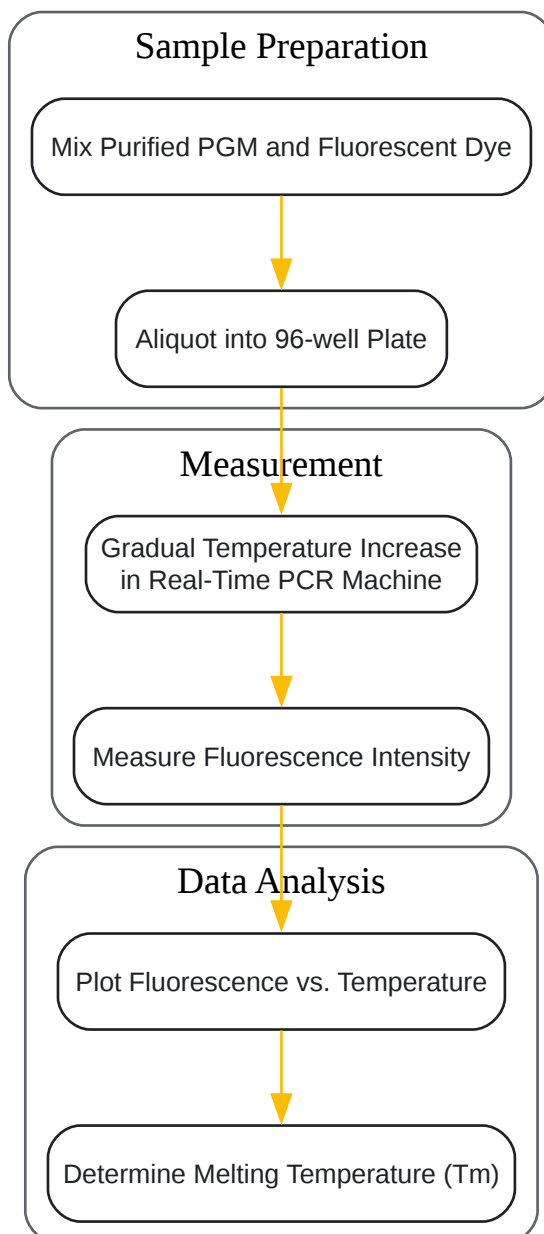
Reagents:

- Purified PGM ortholog
- Appropriate buffer (e.g., HEPES, PBS)
- SYPRO Orange dye (or similar)

Procedure:

- Prepare a solution of the purified PGM ortholog in the desired buffer.
- Add the fluorescent dye to the protein solution.
- Aliquot the mixture into a 96-well PCR plate.
- Place the plate in a real-time PCR instrument.
- Program the instrument to slowly increase the temperature (e.g., 1°C/minute) and measure the fluorescence at each temperature increment.
- Plot the fluorescence intensity as a function of temperature.

- The T_m is determined from the midpoint of the transition in the melting curve, often by analyzing the peak of the first derivative of the curve.



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Workflow for DSF analysis.

Conclusion

This comparative guide highlights the key differences and similarities among **DGPGA** orthologs from various species. The provided data and protocols serve as a valuable resource for researchers investigating the structure-function relationships of these essential metabolic enzymes. Further characterization of the kinetic and stability properties of a wider range of PGM orthologs will undoubtedly contribute to a deeper understanding of their roles in cellular metabolism and their potential as therapeutic targets.

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